1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
CAS No.: 565171-07-5
Cat. No.: VC2423888
Molecular Formula: C13H9ClN2O2S
Molecular Weight: 292.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 565171-07-5 |
|---|---|
| Molecular Formula | C13H9ClN2O2S |
| Molecular Weight | 292.74 g/mol |
| IUPAC Name | 1-(3-chlorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C13H9ClN2O2S/c1-7-10-6-11(13(17)18)19-12(10)16(15-7)9-4-2-3-8(14)5-9/h2-6H,1H3,(H,17,18) |
| Standard InChI Key | PQNOKMJVZJDVDG-UHFFFAOYSA-N |
| SMILES | CC1=NN(C2=C1C=C(S2)C(=O)O)C3=CC(=CC=C3)Cl |
| Canonical SMILES | CC1=NN(C2=C1C=C(S2)C(=O)O)C3=CC(=CC=C3)Cl |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure and Identification
1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is characterized by a fused heterocyclic structure consisting of thiophene and pyrazole rings, with specific substituents that contribute to its unique properties. The compound features a 3-chlorophenyl group at position 1 of the pyrazole ring, a methyl group at position 3, and a carboxylic acid functionality at position 5 of the thieno moiety.
Key identification parameters for this compound include:
| Parameter | Value |
|---|---|
| CAS Number | 565171-07-5 |
| Molecular Formula | C₁₃H₉ClN₂O₂S |
| Molecular Weight | 292.74 g/mol |
| IUPAC Name | 1-(3-chlorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C13H9ClN2O2S/c1-7-10-6-11(13(17)18)19-12(10)16(15-7)9-4-2-3-8(14)5-9/h2-6H,1H3,(H,17,18) |
| Standard InChIKey | PQNOKMJVZJDVDG-UHFFFAOYSA-N |
| SMILES | CC1=NN(C2=C1C=C(S2)C(=O)O)C3=CC(=CC=C3)Cl |
The compound's structure consists of a fused ring system where the thiophene and pyrazole rings share a bond, creating the thieno[2,3-c]pyrazole core scaffold. The 3-chlorophenyl substituent is attached to the nitrogen atom at position 1 of the pyrazole ring, while the methyl group occupies position 3. The carboxylic acid group extends from position 5 of the thiophene ring .
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 293.01460 | 162.6 |
| [M+Na]⁺ | 314.99654 | 177.1 |
| [M+NH₄]⁺ | 310.04114 | 171.1 |
| [M+K]⁺ | 330.97048 | 171.8 |
| [M-H]⁻ | 291.00004 | 165.2 |
| [M+Na-2H]⁻ | 312.98199 | 168.5 |
| [M]⁺ | 292.00677 | 166.2 |
| [M]⁻ | 292.00787 | 166.2 |
These values are particularly useful for analytical identification and characterization of the compound using mass spectrometry techniques .
Synthesis and Preparation Methods
Synthetic Challenges and Considerations
The synthesis of 1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid presents several challenges that researchers must address:
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Regioselectivity in the formation of the fused ring system
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Efficient introduction of the chlorophenyl substituent at the desired position
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Control of reaction conditions to avoid side products
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Purification of the final compound to achieve high purity
The presence of electron-withdrawing groups such as the chlorine atom and the carboxylic acid functionality adds complexity to the synthesis and may require carefully optimized reaction conditions .
Alternative Synthetic Routes
Alternative synthetic approaches for thieno[2,3-c]pyrazole derivatives have been reported in the literature. For instance, Ji et al. described an efficient procedure for synthesizing trifluoromethylpyrazole derivatives, which could potentially be modified for the synthesis of related thieno[2,3-c]pyrazole compounds .
Another approach involves the reaction of chalcone-type compounds with phenylhydrazine hydrochloride via 3+2 annulations to form thiophene-pyrazole hybrids. This methodology has been explored for antimicrobial and antioxidant agents and could potentially be adapted for the synthesis of 1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid .
Comparative Analysis with Related Compounds
Structural Isomers and Analogs
Several structural isomers and analogs of 1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid have been reported, each with potentially distinct properties and applications. A comparative analysis of these compounds provides valuable insights into structure-property relationships.
One notable structural isomer is 1-(4-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (CAS: 326618-92-2), which differs only in the position of the chlorine atom on the phenyl ring (4-position instead of 3-position). This compound shares the same molecular formula (C₁₃H₉ClN₂O₂S) and molecular weight (292.74 g/mol) as the target compound .
Another related compound is 1-Methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (CAS: 25252-47-5), which has a melting point of 267-270°C and a molecular weight of 258.3 g/mol. This compound lacks the chlorine substituent on the phenyl ring but maintains the core thieno[2,3-c]pyrazole scaffold .
Additional structural variations include compounds with different substituents at positions 1, 3, and 5 of the thieno[2,3-c]pyrazole core, such as:
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4-hydroxy-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid derivatives
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1-(p-bromophenyl)-4-hydroxy-1H-thieno[2,3-c]pyrazole-5-carboxylic acid esters
Comparative Properties and Activities
The properties and potential biological activities of 1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid can be better understood through comparison with related compounds.
For instance, in the patent literature, various 4-hydroxy-1-substituted-1H-thieno(2,3-c)pyrazole derivatives have been described with specific biological activities. These compounds share the basic thieno[2,3-c]pyrazole scaffold but differ in substituent patterns. The patent claims compounds where "R is selected from the group consisting of phenyl, p-halophenyl, lower alkylphenyl and lower alkoxyphenyl; and R' is selected from the group consisting of anilino, naphthylamino and lower alkoxy" .
The synthesis methods and purification techniques described for these related compounds could potentially be adapted for the preparation of 1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid. For example, the patent describes recrystallization from solvents such as methanol and dimethylformamide for the purification of related compounds .
Research Applications and Future Directions
Current Research Applications
1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is primarily utilized as a research chemical in various scientific investigations. Its unique structural features make it valuable for studies in medicinal chemistry, materials science, and organic synthesis.
In medicinal chemistry research, this compound and related thieno[2,3-c]pyrazole derivatives are being explored for their potential pharmacological activities. The anti-inflammatory properties suggested by studies on similar compounds make this an area of particular interest.
Computational studies also play a significant role in research involving this compound. In silico studies on related compounds indicate that structures containing the thieno[2,3-c]pyrazole scaffold can bind effectively to biological targets due to their planar aromatic cores and functional groups. These computational approaches can help predict potential binding interactions and guide the design of new derivatives with optimized properties.
Future Research Directions
Several promising directions for future research involving 1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid can be identified:
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Structure-activity relationship studies to better understand how structural modifications affect biological activity
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Development of more efficient synthetic routes for the preparation of this compound and related derivatives
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Exploration of potential applications in materials science, particularly in organic electronics
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Investigation of specific biological targets and mechanisms of action
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Design and synthesis of new derivatives with enhanced properties for specific applications
The continued study of this compound could lead to valuable insights and applications in various fields, from drug discovery to materials development.
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